Cas no 844664-65-9 (Stannane, tributyl(4-decyl-2-thienyl)-)

Stannane, tributyl(4-decyl-2-thienyl)- structure
844664-65-9 structure
Product Name:Stannane, tributyl(4-decyl-2-thienyl)-
CAS-Nr.:844664-65-9
MF:C26H50SSn
MW:513.450206279755
CID:4460707
Update Time:2024-01-15

Stannane, tributyl(4-decyl-2-thienyl)- Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Stannane, tributyl(4-decyl-2-thienyl)-
    • Tributyl(4-decyl-2-thienyl)stannane (ACI)
    • Inchi: 1S/C14H23S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-14-11-12-15-13-14;3*1-3-4-2;/h11,13H,2-10H2,1H3;3*1,3-4H2,2H3;
    • InChI-Schlüssel: OHSYEWACYNSRTF-UHFFFAOYSA-N
    • Lächelt: S1C([Sn](CCCC)(CCCC)CCCC)=CC(CCCCCCCCCC)=C1

Stannane, tributyl(4-decyl-2-thienyl)- Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
1.2 overnight, rt
Referenz
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel
1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C
1.4 -
Referenz
Controlling blend film morphology by varying alkyl side chain in highly coplanar donor-acceptor copolymers for photovoltaic application
Li, Yao-Wen; et al, Macromolecules (Washington, 2011, 44(16), 6370-6381

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C
2.2 overnight, rt
Referenz
Temperature-Modulated Optimization of High-Performance Polymer Solar Cells Based on Benzodithiophene-Difluorodialkylthienyl-Benzothiadiazole Copolymers: Aggregation Effect
Huang, Lanqi; et al, Macromolecules (Washington, 2019, 52(12), 4447-4457

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Referenz
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
Referenz
Effects of incorporated pyrazine on the interchain packing and photovoltaic properties of wide-bandgap D-A polymers for non-fullerene polymer solar cells
Kini, Gururaj P.; et al, Polymer Chemistry, 2019, 10(32), 4459-4468

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether ;  rt; 3 h, reflux
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; overnight, reflux
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; overnight, rt
Referenz
Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance
Huang, Lanqi; et al, ACS Applied Materials & Interfaces, 2018, 10(40), 34355-34362

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  rt; 2 h, rt; rt → 0 °C
1.2 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel ;  0 °C; 0 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C; 3 h, -78 °C
2.2 1 h, -78 °C; -78 °C → rt; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Tuning Energy Levels of Low Bandgap Semi-Random Two Acceptor Copolymers
Zhou, Jinjun; et al, Macromolecules (Washington, 2013, 46(9), 3391-3394

Stannane, tributyl(4-decyl-2-thienyl)- Raw materials

Stannane, tributyl(4-decyl-2-thienyl)- Preparation Products

Stannane, tributyl(4-decyl-2-thienyl)- Verwandte Literatur

Empfohlene Lieferanten
Hangzhou Cedareal Technology Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hangzhou Cedareal Technology Co., Ltd.
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Shenzhen Yaoyuan R&D Center Co.,Ltd
TAIXING JOXIN BIO-TEC CO.,LTD.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Zhengzhou Baoyu Pharmaceutical Co., Ltd.